molecular formula C12H17NO3S B2783729 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide CAS No. 2034235-89-5

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide

Cat. No. B2783729
CAS RN: 2034235-89-5
M. Wt: 255.33
InChI Key: HRGITJXWCHXTNM-UHFFFAOYSA-N
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Description

“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 4-methoxytetrahydro-2H-thiopyran ring, followed by the introduction of the methyl group and the attachment of the furan-3-carboxamide. The exact methods would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the 4-methoxytetrahydro-2H-thiopyran ring, and the carboxamide group. The arrangement of these groups in space and their interactions would determine the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, which is aromatic and therefore relatively stable but can be activated under certain conditions. The carboxamide group could be involved in reactions with acids or bases, and the sulfur atom in the thiopyran ring could also be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water, while the aromatic furan ring could contribute to its stability .

Scientific Research Applications

Safety and Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Further studies could be conducted to synthesize this compound and investigate its properties and potential applications. This could include testing its reactivity under various conditions, studying its interactions with biological targets, and evaluating its safety and efficacy in relevant models .

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-15-12(3-6-17-7-4-12)9-13-11(14)10-2-5-16-8-10/h2,5,8H,3-4,6-7,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGITJXWCHXTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide

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